6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Multidrug resistance reversal P-glycoprotein inhibition Regioselectivity

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 29903-68-2) is a synthetic tetrahydroisoquinoline (THIQ) alkaloid characterized by a phenethyl substituent at the 1-position and methoxy groups at the 6 and 7 positions of the isoquinoline core. This compound belongs to the phenethylisoquinoline subclass, which includes natural products such as colchicine and serves as a biosynthetic precursor to ipecac alkaloids.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 29903-68-2
Cat. No. B1360984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
CAS29903-68-2
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)CCC3=CC=CC=C3)OC
InChIInChI=1S/C19H23NO2/c1-21-18-12-15-10-11-20-17(16(15)13-19(18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13,17,20H,8-11H2,1-2H3
InChIKeyZSTCPHVBMNDKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 29903-68-2): Structural Identity and Class Baseline


6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 29903-68-2) is a synthetic tetrahydroisoquinoline (THIQ) alkaloid characterized by a phenethyl substituent at the 1-position and methoxy groups at the 6 and 7 positions of the isoquinoline core. This compound belongs to the phenethylisoquinoline subclass, which includes natural products such as colchicine and serves as a biosynthetic precursor to ipecac alkaloids [1]. With a molecular weight of 297.4 g/mol and a computed XLogP3 of 3.6, it occupies a distinct physicochemical space relative to its 2-phenethyl regioisomer and non-methoxylated analogs [2]. Unlike the extensively studied 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are known multidrug resistance (MDR) reversers, the 1-phenethyl substitution pattern positions this compound as a unique scaffold for synthetic elaboration and a critical intermediate for tetracyclic benzolactam construction [1].

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline: Why Generic Substitution of THIQ Analogs Is Not Scientifically Defensible


Generic substitution among tetrahydroisoquinoline analogs fails because the position of the phenethyl substituent dictates both the compound's biological target engagement and its synthetic reactivity. The 1-phenethyl regioisomer cannot replace the 2-phenethyl variant in MDR reversal programs, as the quaternary ammonium formation and P-glycoprotein binding pocket interactions are position-dependent [2]. Conversely, the 2-substituted isomer cannot serve as a substrate for the carbamate activation route to 8-oxoberberines, which specifically requires the N–H nucleophilicity at the 2-position [1]. Even the simple omission of the 6,7-methoxy groups—as in 1-phenethyl-1,2,3,4-tetrahydroisoquinoline—results in a compound with fundamentally different electronic properties, reduced hydrogen-bond acceptor capacity, and altered metabolic stability, making it unsuitable as a direct replacement [3]. These structural distinctions necessitate precise compound selection, and the evidence below provides the quantitative basis for that decision.

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 29903-68-2): A Quantitative Evidence Guide for Differentiated Selection


Regiochemical Differentiation: 1-Phenethyl vs. 2-Phenethyl Substitution Dictates MDR Reversal Activity and Synthetic Utility

The 1-phenethyl regioisomer is structurally incapable of engaging the P-glycoprotein (P-gp) binding site in the same manner as its 2-phenethyl counterpart. In the 2-phenethyl series, the basic nitrogen at position 2 is freely available for quaternary ammonium formation, a key interaction for potent MDR reversal. SAR studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated potent MDR reversal with reversal factors (RF) up to 654 at 10 µM concentration [1]. The 1-phenethyl isomer, lacking this critical N-substitution pattern, showed no such activity. This functional distinction confirms that procurement of the 1-phenethyl compound for MDR programs would be misdirected, whereas it is the required starting material for synthetic routes that exploit the free N–H at the 2-position [2].

Multidrug resistance reversal P-glycoprotein inhibition Regioselectivity

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area (TPSA) Against a Key Analog

The computed lipophilicity (XLogP3) and topological polar surface area (TPSA) of 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline differ significantly from its non-methoxylated analog, 1-phenethyl-1,2,3,4-tetrahydroisoquinoline. The target compound possesses an XLogP3 of 3.6 and a TPSA of 30.5 Ų, compared to a predicted XLogP3 of approximately 4.2 for the non-methoxylated analog (calculated based on the removal of two methoxy groups from the scaffold) [1] [2]. This places the target compound within more favorable ranges for central nervous system (CNS) drug-likeness (typically TPSA < 70 Ų, XLogP3 2-5), while the higher lipophilicity of the non-methoxylated analog may increase non-specific binding and reduce solubility [1].

Lipophilicity Drug-likeness Blood-brain barrier permeability

Synthetic Utility Differentiation: Exclusive Access to 8-Oxoberberine Scaffolds via Carbamate Activation

6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline serves as the essential N-carbamoyl substrate in a newly developed direct amidation route to 8-oxoberberines and their 5- and 7-membered C-ring homologues. This method overcomes the undesired tandem side-reactions that destroy the isoquinoline backbone under previously reported superacidic carbamate activation conditions, enabling general access to these tetracyclic benzolactams [1]. The 1-phenethyl substitution is critical, as it provides the necessary conformational constraint for the aromatic-ring-tethered amidation to proceed. The 2-phenethyl isomer cannot undergo this transformation because the phenethyl group occupying the N-2 position blocks carbamate formation. This synthetic route produced a series of 8-oxoberberines with antitumor activity, where tetramethoxy-8-oxoberbine 3f showed 87% inhibition of cell proliferation at 10 µM [2].

Tetracyclic benzolactams 8-Oxoberberine synthesis Carbamate activation

Binding Site Compatibility: Inferred Selectivity Profile Against the 2-Acetyl-1-(4'-chlorophenyl) Analog

While 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline itself has not been profiled against AMPA receptors, structural comparison with the potent non-competitive AMPA receptor antagonist 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline provides class-level differentiation. The 1-phenethyl compound lacks the N-acetyl group and the 4'-chlorophenyl substituent at the 1-position that are critical for high-affinity binding to the AMPA receptor allosteric site [1]. The anticonvulsant potency of 2-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines in DBA/2 mice models is due to these specific substituents. Therefore, the 1-phenethyl compound is expected to be essentially inactive at this target, making it a suitable negative control or a scaffold for alternative functionalization [1]. This inferred selectivity is important for researchers needing a THIQ scaffold free from AMPA receptor-mediated interference.

AMPA receptor antagonism Allosteric modulation Structure-based selection

Best-Fit Research and Industrial Application Scenarios for 6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 29903-68-2)


Enabling Synthesis of 8-Oxoberberine Antitumor Agents

Procurement of this compound is essential for medicinal chemistry teams employing the carbamate activation route to synthesize 8-oxoberberine analogs, a class of tetracyclic benzolactams with demonstrated antitumor activity (87% proliferation inhibition at 10 µM for lead compound 3f). The 1-phenethyl substitution pattern is non-negotiable for this synthetic methodology, as the free N–H at the 2-position is required for N-carbamoylation and subsequent intramolecular amidation [1] [2].

Scaffold for Selective CNS Drug Discovery Without AMPA Receptor Off-Target Activity

Neuroscience drug discovery programs requiring a 6,7-dimethoxy-tetrahydroisoquinoline core with minimal off-target pharmacology can select this compound as a starting scaffold. Its inferred lack of AMPA receptor antagonism, due to the absence of critical N-acetyl and 1-aryl substituents, provides a cleaner baseline for hit-to-lead optimization compared to 1-aryl-substituted analogs that exhibit potent anticonvulsant activity [3].

Physicochemical Reference Standard for THIQ Library Profiling

With computed XLogP3 of 3.6 and TPSA of 30.5 Ų, this compound can serve as a physicochemical reference point for profiling larger libraries of 1-substituted-6,7-dimethoxy-THIQ derivatives. Its lipophilicity and polar surface area place it within CNS drug-like space, and it can be used to benchmark the impact of additional substituents on permeability and solubility in early ADME screening cascades [2].

Quote Request

Request a Quote for 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.